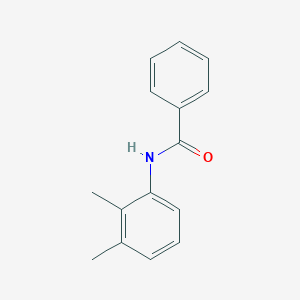

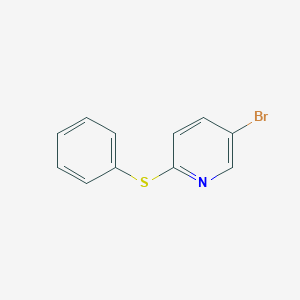

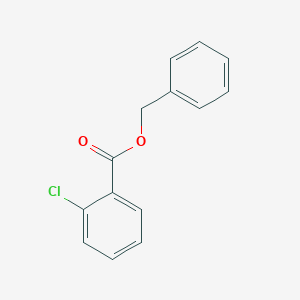

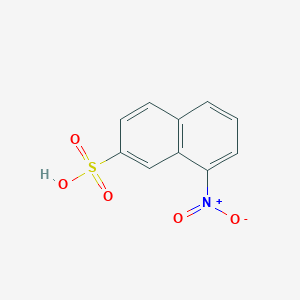

![molecular formula C16H25NO B185157 Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- CAS No. 113416-63-0](/img/structure/B185157.png)

Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce inflammation, and lower fever. It belongs to the propionic acid class of NSAIDs and is available over-the-counter in many countries. The chemical formula of ibuprofen is C13H18O2, and its molecular weight is 206.28 g/mol.

Mechanism of Action

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Ibuprofen inhibits both COX-1 and COX-2, but it has a higher affinity for COX-2, which is the isoform that is primarily responsible for inflammation. By inhibiting COX, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.

Biochemical and Physiological Effects:

In addition to its effects on prostaglandin production, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have a number of other biochemical and physiological effects. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- for use in lab experiments is its availability and affordability. Ibuprofen is widely available and relatively inexpensive, which makes it a convenient choice for researchers who need to use large quantities of the drug. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has a well-established safety profile, which makes it a low-risk choice for use in lab experiments. However, there are also some limitations to the use of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- in lab experiments. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results. In addition, the effects of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can vary depending on the dose, route of administration, and timing of administration, which can make it difficult to control for these variables in lab experiments.

Future Directions

There are many potential future directions for research on Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. One area of interest is the development of new formulations of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- that can improve its efficacy and safety. For example, researchers are exploring the use of prodrugs of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, which can improve its solubility and bioavailability. Another area of interest is the development of new NSAIDs that have improved selectivity for COX-2, which could reduce the risk of side effects associated with nonselective NSAIDs like Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. Finally, researchers are exploring the potential of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- and other NSAIDs for use in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can be achieved through a multistep process that involves the conversion of a starting material into an intermediate, which is then converted into the final product. One of the most common methods for synthesizing Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- is the Friedel-Crafts acylation reaction, which involves the reaction of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then hydrolyzed to form Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-.

Scientific Research Applications

Ibuprofen has been extensively studied for its therapeutic effects on a variety of conditions, including pain, inflammation, and fever. It has also been investigated for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and gastrointestinal systems.

properties

CAS RN |

113416-63-0 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]butanamide |

InChI |

InChI=1S/C16H25NO/c1-6-8-15(18)17-16-13(11(2)3)9-7-10-14(16)12(4)5/h7,9-12H,6,8H2,1-5H3,(H,17,18) |

InChI Key |

BKKXEJMGPWEENV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

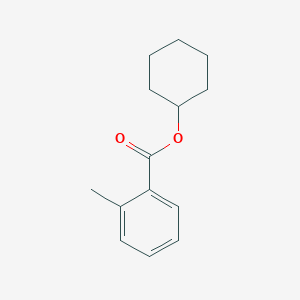

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)